
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These types of compounds are often used in medicinal chemistry and material sciences .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar 1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .Molecular Structure Analysis
The compound likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These rings are common in many organic compounds and have diverse applications in scientific research .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Triazoles, azetidines, and indazoles play crucial roles in catalytic processes, particularly in the context of click chemistry and asymmetric synthesis. For instance, triazolyl-based compounds have been leveraged as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and compatibility with a variety of functional groups (Ozcubukcu et al., 2009). Similarly, azetidine derivatives have demonstrated efficacy in catalytic asymmetric additions to aldehydes, achieving high enantioselectivities and showcasing the potential of four-membered heterocycles as chiral units in asymmetric synthesis (Wang et al., 2008).
Synthetic Methodology
The structural complexity inherent to triazoles, azetidines, and indazoles facilitates novel synthetic routes to diverse functional molecules. Research in this domain has yielded innovative methods for constructing triazole rings through azide-alkyne cycloadditions, a cornerstone of click chemistry, which is pivotal for the rapid assembly of complex molecular architectures with potential pharmaceutical relevance (Hoppe & Kloft, 1980).
Potential Biological Activities
Compounds containing triazole, azetidine, and indazole moieties have been explored for various biological activities, including their roles as enzyme inhibitors and potential anticancer agents. For instance, derivatives synthesized from triazole precursors have been evaluated for their anticancer activities against specific cell lines, highlighting the therapeutic potential of these structures (Dong et al., 2017). This underscores the importance of these motifs in drug discovery and the development of new therapeutics.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity . They are resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that the 1,2,3-triazole moiety can interact with its targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Derivatives of 1,2,3-triazole have been used in the synthesis of compounds exhibiting a wide range of biological activities . These include antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially enhance the bioavailability of this compound.
Result of Action
Compounds containing the 1,2,3-triazole moiety have been associated with a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6O/c1-19-13(11-3-2-9(15)6-12(11)17-19)14(22)20-7-10(8-20)21-5-4-16-18-21/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMTUGPUJIFZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
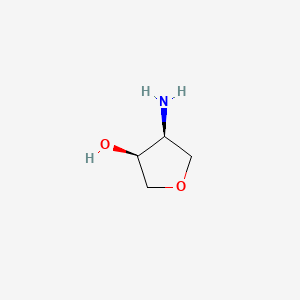
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
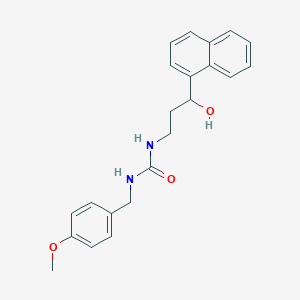

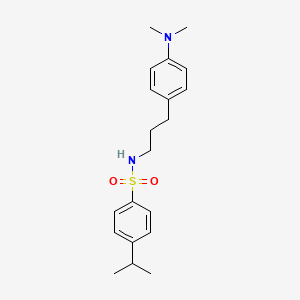

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

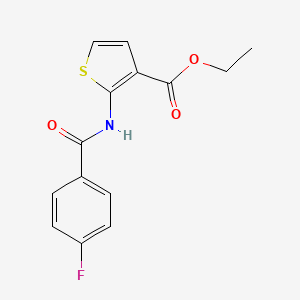
![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)
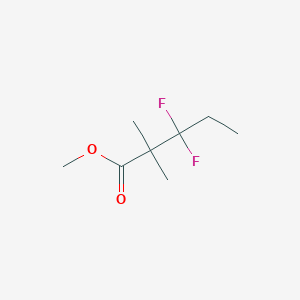
![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)